molecular formula C17H17NO4S2 B2659897 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole CAS No. 850928-50-6

2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole

Cat. No.: B2659897
CAS No.: 850928-50-6
M. Wt: 363.45
InChI Key: QOCCDOAXHYCVER-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole is a chemical compound with the molecular formula C17H17NO4S2 . It has a molecular weight of 363.45 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, an isobutylthio group, a phenylsulfonyl group, and an oxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (363.45), molecular formula (C17H17NO4S2), and polar surface area (107 ?2) .

Scientific Research Applications

Neuropharmacological Applications

Research has explored the synthesis of isoxazoline derivatives, including those related to the furan-2-yl and phenylsulfonyl oxazole frameworks, for their potential as antidepressant and anti-anxiety agents. These compounds were evaluated for their activities using tests like the force swimming test (FST) and the elevated plus maze method. Some compounds showed moderate to significant activities, with certain derivatives acting as potent antidepressant agents through monoamine oxidase (MAO) inhibition, without significant neurotoxicity (J. Kumar, 2013).

Synthetic Methodologies

A general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles has been established, focusing on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion. This approach allows for the introduction of various electrophiles, including aldehydes, ketones, and cross-coupling partners, to synthesize a wide range of oxazole derivatives. Such methodologies facilitate the synthesis of complex molecules with potential applications in various fields of chemistry and pharmacology (David R. Williams & Liangfeng Fu, 2010).

Antimicrobial and Antitubercular Activity

Novel sulfonyl derivatives, including those derived from isopropyl thiazole and phenylsulfonyl oxazole frameworks, have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities. In particular, certain derivatives were identified as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv, showcasing the potential of these chemical frameworks in developing new antimicrobial agents (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12(2)11-23-17-16(18-15(22-17)14-9-6-10-21-14)24(19,20)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCDOAXHYCVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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